Methyl 1,4-oxazepane-6-carboxylate hydrochloride Methyl 1,4-oxazepane-6-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2149643-75-2
VCID: VC7515921
InChI: InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-4-8-2-3-11-5-6;/h6,8H,2-5H2,1H3;1H
SMILES: COC(=O)C1CNCCOC1.Cl
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64

Methyl 1,4-oxazepane-6-carboxylate hydrochloride

CAS No.: 2149643-75-2

VCID: VC7515921

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64

* For research use only. Not for human or veterinary use.

Methyl 1,4-oxazepane-6-carboxylate hydrochloride - 2149643-75-2

Description

Methyl 1,4-oxazepane-6-carboxylate hydrochloride is a heterocyclic compound featuring a seven-membered ring that includes both nitrogen and oxygen atoms. This compound belongs to the oxazepane class, which is a subset of azepanes, and is recognized for its utility in organic synthesis, particularly in the development of pharmaceuticals. The compound is identified by the CAS number 2070896-56-7, facilitating its identification in chemical databases.

Synthesis Methods

The synthesis of methyl 1,4-oxazepane-6-carboxylate hydrochloride typically involves several steps, including the formation of the oxazepane ring through cyclization reactions. Common methods include:

  • Cyclization Reactions: These involve the use of appropriate precursors under specific reaction conditions to form the oxazepane ring.

  • Reaction Conditions: Careful control of temperature and solvent choice is crucial to maximize yield and purity.

  • Analytical Techniques: Nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized product.

Applications in Research

Methyl 1,4-oxazepane-6-carboxylate hydrochloride has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals.

  • Biological Studies: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Pharmaceutical Development: It has potential as a lead compound in drug discovery, targeting various diseases.

Biological Activities and Potential Therapeutic Uses

Research indicates that compounds within this class can exhibit monoamine reuptake inhibitory activity, making them potential candidates for treating mood disorders. The mechanism of action primarily revolves around the compound's ability to interact with biological targets via nucleophilic sites, which can stabilize transition states during enzymatic reactions or serve as a scaffold for drug design.

Biological ActivityPotential Therapeutic Use
Monoamine Reuptake InhibitionTreatment of Mood Disorders
Enzyme InteractionDrug Design Scaffold
CAS No. 2149643-75-2
Product Name Methyl 1,4-oxazepane-6-carboxylate hydrochloride
Molecular Formula C7H14ClNO3
Molecular Weight 195.64
IUPAC Name methyl 1,4-oxazepane-6-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-4-8-2-3-11-5-6;/h6,8H,2-5H2,1H3;1H
Standard InChIKey IBKQAKBNROAFGU-UHFFFAOYSA-N
SMILES COC(=O)C1CNCCOC1.Cl
Solubility not available
PubChem Compound 137698308
Last Modified Aug 19 2023

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